molecular formula C14H11ClN4OS B2499039 N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 477846-34-7

N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

Cat. No.: B2499039
CAS No.: 477846-34-7
M. Wt: 318.78
InChI Key: MYJLNHVWJNKFEO-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. The presence of the 3-chlorophenyl and methoxy groups further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide typically involves multiple steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene and formamide under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions. For instance, the reaction of the thieno[2,3-d]pyrimidine intermediate with methanol in the presence of a base like sodium hydride.

    Attachment of 3-Chlorophenyl Group: The 3-chlorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using 3-chlorophenylboronic acid or 3-chloroiodobenzene as the coupling partner.

    Formation of Methanimidamide: The final step involves the formation of the methanimidamide moiety, which can be achieved by reacting the intermediate with appropriate amines or amidines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-d]pyrimidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or imine groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide, potassium tert-butoxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chlorophenyl)methoxy]-N’-pyrimidin-4-ylmethanimidamide: Similar structure but lacks the thieno ring, which may affect its biological activity.

    N-[(3-chlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylacetamide: Similar core structure but with an acetamide group instead of methanimidamide.

Uniqueness

N-[(3-chlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is unique due to the combination of the thieno[2,3-d]pyrimidine core and the specific functional groups attached to it. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS/c15-11-3-1-2-10(6-11)7-20-19-9-17-13-12-4-5-21-14(12)18-8-16-13/h1-6,8-9H,7H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJLNHVWJNKFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CONC=NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CON/C=N\C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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